molecular formula C16H12Cl2N2O3S B2929704 4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 343372-71-4

4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide

Cat. No. B2929704
CAS RN: 343372-71-4
M. Wt: 383.24
InChI Key: BEDOCBXEFIJATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide (4CN-IBS) is a synthetic organic compound that has been extensively studied for its applications in scientific research. It has been used in a variety of research areas, including organic synthesis, analytical chemistry, and biochemistry. 4CN-IBS has been found to have a number of advantages over other compounds in terms of its reactivity, stability, and solubility. In

Scientific Research Applications

Photodegradation and Environmental Impact

Research by Zhou and Moore (1994) explored the photodegradation of sulfamethoxazole, a sulfonamide antibiotic, revealing its breakdown into multiple photoproducts in acidic aqueous solutions. This study emphasizes the environmental impact and degradation pathways of sulfonamide compounds, which might be relevant for assessing the environmental behavior of 4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide (Wei Zhou & D. Moore, 1994).

Crystal Structure and Molecular Docking

Al-Hourani et al. (2015) conducted crystallography and molecular docking studies on tetrazole derivatives, providing insights into the molecular structure, intermolecular interactions, and potential biological activities of structurally similar benzenesulfonamide compounds. This research aids in understanding how 4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide might interact with biological targets (B. J. Al-Hourani et al., 2015).

Antimicrobial and Anti-HIV Activities

Iqbal et al. (2006) synthesized novel benzenesulfonamides with oxadiazole moieties, testing them for antimicrobial and anti-HIV activities. This study showcases the potential of benzenesulfonamides in developing new therapeutic agents, suggesting possible biomedical applications for 4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide in fighting infectious diseases (R. Iqbal et al., 2006).

Novel Syntheses and Chemical Reactivity

Rublova et al. (2017) discussed the synthesis and structural characterization of sterically hindered isomeric forms of sulfonamide derivatives, emphasizing the chemical reactivity and potential applications in material science or pharmaceuticals. This research might provide valuable methodologies or inspiration for synthesizing and studying 4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide and its derivatives (L. Rublova et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. CA IX is overexpressed in many solid tumors .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity This inhibition disrupts the normal function of the enzyme, leading to changes in the cellular environment

Biochemical Pathways

The inhibition of CA IX affects several biochemical pathways. CA IX plays a crucial role in pH regulation and cell proliferation in tumor cells . By inhibiting CA IX, the compound disrupts these processes, potentially leading to a decrease in tumor growth.

Result of Action

The inhibition of CA IX by the compound leads to a disruption in the normal function of the enzyme, which can result in a decrease in tumor growth . Additionally, some derivatives of the compound have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines .

properties

IUPAC Name

4-chloro-N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c17-11-5-7-13(8-6-11)24(21,22)19-10-12-9-16(20-23-12)14-3-1-2-4-15(14)18/h1-9,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDOCBXEFIJATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.